2-(4-bromo-2-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one
Description
2-(4-Bromo-2-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a six-membered pyridazine ring substituted at position 2 with a 4-bromo-2-fluorobenzyl group and at position 6 with a 3-methoxyphenyl moiety. The molecular formula is C₁₈H₁₃BrFN₂O₂, with a molecular weight of 411.21 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyridazinones, which exhibit anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methyl]-6-(3-methoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O2/c1-24-15-4-2-3-12(9-15)17-7-8-18(23)22(21-17)11-13-5-6-14(19)10-16(13)20/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMBGAYYXZJOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyridazinone derivatives share a common core structure but differ in substituent groups, leading to variations in physicochemical properties and biological activities. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
Key Observations:
Fluorine (e.g., ) improves metabolic stability via electronegativity. Methoxy Groups: The 3-methoxy group in the target compound may enhance solubility compared to 2-methoxy derivatives (e.g., ), which are more lipophilic. Oxadiazole Moieties: Compounds like show enhanced kinase inhibition due to oxadiazole’s hydrogen-bond acceptor capacity.
Biological Activity Trends: Anti-inflammatory Effects: Chloro- and fluorobenzyl derivatives (e.g., ) exhibit significant anti-inflammatory activity, likely via COX-2 inhibition. The target compound’s bromo-fluorobenzyl group may offer similar or improved selectivity. Antimicrobial Activity: Fluorophenyl-substituted pyridazinones (e.g., ) show broad-spectrum antimicrobial effects, suggesting the target compound’s 3-methoxyphenyl group could modulate this activity.
Synthetic Yields: Pyridazinones are typically synthesized in 50–80% yields via condensation reactions between hydrazines and diketones . The target compound’s bromo and fluoro substituents may require specialized catalysts (e.g., palladium for Suzuki couplings) but are unlikely to significantly alter yields.
Spectroscopic Characterization :
- ¹H/¹³C NMR : Fluorine atoms in the target compound and analogs (e.g., ) cause distinct deshielding in NMR spectra (e.g., aromatic protons: δ 7.1–7.8 ppm).
- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 411.21 for the target compound).
Future Studies Should Focus On :
- In vitro Screening : Evaluate the target compound’s enzyme inhibition (COX-2, kinases) and antimicrobial activity.
- SAR Optimization : Modify substituent positions (e.g., 4-bromo vs. 2-bromo) to enhance potency and selectivity.
- Pharmacokinetic Profiling : Assess metabolic stability and bioavailability influenced by bromine and methoxy groups.
Q & A
Basic Question: What synthetic methodologies are recommended for preparing 2-(4-bromo-2-fluorobenzyl)-6-(3-methoxyphenyl)pyridazin-3(2H)-one, and how is purity optimized?
Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of the pyridazinone core followed by functionalization. Key steps include:
- Core formation : Cyclocondensation of hydrazines with diketones or via Pd-catalyzed cross-coupling to introduce the 3-methoxyphenyl group at position 6 .
- Benzyl substitution : Alkylation at position 2 using 4-bromo-2-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Characterization via -/-NMR and HRMS is critical to confirm structural integrity .
Advanced Question: How can reaction mechanisms for introducing the 4-bromo-2-fluorobenzyl group be validated experimentally?
Answer:
Mechanistic validation requires:
- Kinetic studies : Monitoring reaction progress via HPLC to assess intermediates and byproducts. For example, trapping intermediates like the benzyl carbocation using nucleophilic scavengers (e.g., NaN₃) .
- Isotopic labeling : Using deuterated benzyl halides (e.g., C₆D₅CD₂Br) to track substituent incorporation via -NMR .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to analyze transition states and energy barriers for alkylation .
Basic Question: What spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
Answer:
Critical techniques include:
- NMR spectroscopy :
- Mass spectrometry : HRMS (ESI+) to verify molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for /) .
- IR spectroscopy : Detect carbonyl stretch (C=O, 1680–1700 cm⁻¹) and aryl C-Br (550–600 cm⁻¹) .
Advanced Question: How do structural modifications (e.g., bromine vs. chlorine, methoxy vs. methyl) influence biological activity?
Answer:
- Electron-withdrawing groups (Br, F) : Enhance metabolic stability and target binding (e.g., halogen bonding with kinase ATP pockets). Bromine at the benzyl position increases lipophilicity (logP), improving membrane permeability .
- Methoxy group : The 3-methoxyphenyl moiety may engage in π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2). Substitution with methyl reduces polarity, potentially lowering solubility but increasing bioavailability .
- SAR studies : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or PDE inhibitors) for analogs with varied substituents. For example, bromine substitution increases potency by 2–3 fold compared to chlorine in anti-inflammatory models .
Basic Question: What in vitro assays are recommended for preliminary evaluation of biological activity?
Answer:
- Enzyme inhibition : Screen against phosphodiesterases (PDEs) or cyclooxygenases (COX-1/2) using fluorogenic substrates (e.g., 3’,5’-cAMP for PDE4) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT116, HeLa) at 10–100 μM concentrations. Include positive controls (e.g., doxorubicin) .
- Solubility and stability : Assess kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes (e.g., t₁/₂ > 30 min indicates favorable pharmacokinetics) .
Advanced Question: How can crystallographic data resolve contradictions in molecular conformation predictions?
Answer:
- Single-crystal X-ray diffraction : Resolve bond lengths (e.g., pyridazinone C=O at 1.22 Å vs. computational predictions of 1.24 Å) and dihedral angles between substituents .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H⋯O hydrogen bonds stabilizing the crystal lattice) .
- Docking vs. experimental data : Align crystallographic structures with computational docking poses (e.g., PyMol) to validate binding modes in target proteins .
Basic Question: What computational tools are used to predict drug-likeness and toxicity?
Answer:
- ADMET prediction : Use SwissADME or ADMETlab to estimate logP (optimal 2–3), topological polar surface area (<90 Ų), and CYP450 inhibition .
- Toxicity screening : ProTox-II for hepatotoxicity alerts (e.g., structural alerts for reactive metabolites) .
- Molecular dynamics (MD) : GROMACS simulations to assess stability in lipid bilayers or protein binding pockets over 100 ns trajectories .
Advanced Question: How can conflicting biological activity data across studies be systematically addressed?
Answer:
- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays) and cell line variability (e.g., HCT116 vs. A375 sensitivity) .
- Dose-response validation : Repeat experiments with standardized protocols (e.g., IC₅₀ determination using 8-point dilution series) .
- Orthogonal assays : Confirm target engagement via SPR (surface plasmon resonance) for binding affinity (KD) or cellular thermal shift assays (CETSA) .
Basic Question: What safety precautions are critical during synthesis and handling?
Answer:
- Benzyl bromide intermediates : Use fume hoods and PPE (gloves, goggles) due to lachrymatory and alkylating properties .
- Waste disposal : Halogenated byproducts require segregation as hazardous waste (e.g., bromine-containing compounds) .
- Stability testing : Store the compound under inert atmosphere (N₂) at -20°C to prevent degradation .
Advanced Question: What strategies optimize selectivity for target enzymes (e.g., PDE4 vs. PDE5)?
Answer:
- Co-crystallization studies : Resolve binding poses to identify key residues (e.g., Gln369 in PDE4 vs. Val782 in PDE5) for structure-based design .
- Fragment replacement : Substitute the 3-methoxyphenyl group with bioisosteres (e.g., 3-pyridyl) to exploit polar interactions in the PDE4 active site .
- Kinetic profiling : Measure kcat/KM ratios under varying substrate concentrations to assess competitive vs. non-competitive inhibition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
